5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid
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Description
The compound “5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “p-Tolyl” part refers to a phenyl ring (benzene ring) with a methyl group attached to it .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing thiadiazole derivatives. For instance, hydrazine-coupled pyrazole derivatives have been synthesized using elemental microanalysis, FTIR, and 1H NMR techniques .
Future Directions
While specific future directions for “5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid” are not available, research on similar compounds suggests potential applications in the development of new drugs. For instance, hydrazine-coupled pyrazole derivatives have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
5-(4-methylphenyl)thiadiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-2-4-7(5-3-6)9-8(10(13)14)11-12-15-9/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHNLCQKPTMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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